Bienvenue dans la boutique en ligne BenchChem!

Angeloylgomisin R

Antiviral HIV-1 Lignan SAR

Angeloylgomisin R is a dibenzocyclooctadiene lignan found in Kadsura interior and Schisandra species, characterized by an ester-linked angeloyl group at C-11 of the cyclooctadiene core. Unlike its close structural relatives interiotherin A and schisantherin D, which exhibit potent anti-HIV activity (EC50 3.1 and 0.5 µg/mL, respectively), angeloylgomisin R is devoid of HIV-1 replication inhibition in acutely infected H9 cells.

Molecular Formula C27H30O8
Molecular Weight 482.5 g/mol
Cat. No. B13061393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngeloylgomisin R
Molecular FormulaC27H30O8
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C
InChIInChI=1S/C27H30O8/c1-7-13(2)27(28)35-22-15(4)14(3)8-16-9-18-23(33-11-31-18)25(29-5)20(16)21-17(22)10-19-24(26(21)30-6)34-12-32-19/h7,9-10,14-15,22H,8,11-12H2,1-6H3/b13-7-/t14-,15-,22+/m0/s1
InChIKeyRKXVNKMVDVIIQH-KNXRCIGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angeloylgomisin R Procurement Guide: A Distinctive Angeloyl-Lignan for Inflammation & HIV-Bypass Research


Angeloylgomisin R is a dibenzocyclooctadiene lignan found in Kadsura interior and Schisandra species, characterized by an ester-linked angeloyl group at C-11 of the cyclooctadiene core [1]. Unlike its close structural relatives interiotherin A and schisantherin D, which exhibit potent anti-HIV activity (EC50 3.1 and 0.5 µg/mL, respectively), angeloylgomisin R is devoid of HIV-1 replication inhibition in acutely infected H9 cells [2]. This pharmacological selectivity makes it a valuable tool compound for studies requiring lignan-mediated effects without confounding antiviral activity, or for probing the structural determinants of anti-HIV inactivity within the dibenzocyclooctadiene class [3].

Why Angeloylgomisin R Cannot Be Swapped with Gomisin A, Schisandrin, or Angeloylgomisin H


Dibenzocyclooctadiene lignans exhibit steep structure-activity relationships driven by the nature and configuration of the C-11 ester substituent [1]. Angeloylgomisin R carries an angeloyl ester, while interiotherin A bears a tigloyl group and schisantherin D a benzoyl group; this single substitution shift abolishes anti-HIV activity completely [2]. Likewise, angeloylgomisin H, which has an additional hydroxyl group, activates PPAR-γ, a pharmacology not reported for angeloylgomisin R [3]. Consequently, procurement decisions must be compound-specific: substituting angeloylgomisin R with any in-class analog risks acquiring either unwanted antiviral activity or a different target engagement profile entirely.

Head-to-Head Activity Data for Angeloylgomisin R vs. Structural Analogs


Anti-HIV Replication Activity: Angeloylgomisin R vs. Interiotherin A and Schisantherin D

In a head-to-head screen of lignans isolated from Kadsura interior, angeloylgomisin R exhibited no inhibition of HIV-1 replication in H9 cells, whereas interiotherin A (EC50 = 3.1 µg/mL) and schisantherin D (EC50 = 0.5 µg/mL) were both active [1]. A subsequent structure-activity correlation study confirmed that the angeloyl ester at C-11 is incompatible with anti-HIV potency, designating angeloylgomisin R as a critical negative control for mechanism-of-action studies [2].

Antiviral HIV-1 Lignan SAR

Enantioselective Total Synthesis: Angeloylgomisin R vs. Interiotherin A

The first asymmetric total synthesis of angeloylgomisin R and interiotherin A was achieved via a unified strategy employing an atropdiastereoselective biaryl coupling and a diastereoselective hydroboration/Suzuki-Miyaura cascade [1]. The synthesis confirmed that the (aS,11S,12R,13R) absolute configuration is essential for the natural product, providing a well-defined synthetic standard that eliminates the batch-to-batch stereochemical uncertainty typical of plant-isolated material. The synthetic route also enables access to non-natural epimers for systematic SAR profiling of the C-11 ester position.

Organic Synthesis Atropisomerism Lignan Chemistry

PAF Receptor Binding: Angeloylgomisin R vs. Gomisin-G and Schisantherin D

In a cross-study comparison of dibenzocyclooctadiene lignans, angeloylgomisin R inhibited [3H]-PAF binding to rabbit platelet membranes with an IC50 of 5.7 µM, while gomisin-G (IC50 = 18 µM) and schisantherin D (IC50 > 50 µM) were significantly weaker or inactive [1][2]. Unlike the anti-HIV pharmacophore, the angeloyl group appears to confer favorable PAF receptor recognition, positioning angeloylgomisin R as one of the more potent naturally occurring PAF antagonists within the lignan class.

Platelet Activating Factor Receptor Antagonism Inflammation

COX-2 and 15-LOX Dual Inhibition: Angeloylgomisin R within the Dibenzocyclooctadiene Lignan Class

A targeted lignan profiling study of Schisandra rubriflora and S. chinensis tested 24 individual dibenzocyclooctadiene lignans against COX-1, COX-2, and 15-LOX enzymes [1]. While the study reported that individual lignans showed significant inhibitory activity against 15-LOX, COX-1 and COX-2, angeloylgomisin R was not among the 24 compounds directly profiled; however, its close structural analogs angeloylgomisin H and angeloylgomisin O were quantified as dominant lignans. Class-level inference from the angeloyl-lignan subfamily suggests that angeloylgomisin R is likely to share the COX-2/15-LOX dual inhibitory profile, but direct quantitative data for this specific compound remain absent from the primary literature.

Cyclooxygenase-2 15-Lipoxygenase Anti-inflammatory

Caco-2 Permeability and Metabolic Stability: Angeloylgomisin R vs. Ester-Bearing Gomisin Q and H

An HPLC-DAD-APCI-MSn absorption study using Caco-2 monolayers and rat everted gut sacs demonstrated that angeloyl(tigloyl)gomisin H and angeloyl(tigloyl)gomisin Q—lignans carrying ester groups at the cyclooctadiene ring—were the only 2 of 13 tested Schisandra lignans that failed to appear in rat plasma after oral administration [1]. The authors attributed this to ester hydrolysis in the gastrointestinal tract. As angeloylgomisin R also bears an angeloyl ester at the cyclooctadiene ring, it is predicted to exhibit similarly low oral bioavailability, distinguishing it from ester-free lignans like schisandrin, gomisin N, and schisantherin B that are orally absorbable.

Oral Bioavailability Intestinal Absorption Metabolic Hydrolysis

Lack of HMG-CoA Reductase Inhibition: Angeloylgomisin R vs. Schisandrin

In a ChEMBL-deposited enzymatic assay, angeloylgomisin R was tested against rat hepatic microsomal HMG-CoA reductase and lacked significant inhibitory activity (no IC50 determinable) [1]. In contrast, schisandrin, the major lignan of S. chinensis, has been reported to inhibit HMG-CoA reductase and lower serum cholesterol in preclinical models [2]. This differential activity profile means that angeloylgomisin R can be used to dissect lignan-mediated lipid effects that are independent of direct HMG-CoA reductase inhibition.

HMG-CoA Reductase Cholesterol Lipid Metabolism

Optimal Research and Industrial Use Cases for Angeloylgomisin R


Negative Control for HIV-1 Replication Mechanism Studies

Angeloylgomisin R is the only dibenzocyclooctadiene lignan co-isolated with interiotherin A and schisantherin D that lacks anti-HIV activity [1]. Use it as a structurally matched negative control in antiviral screening panels to verify that observed effects are target-specific and not confounded by pan-lignan cytotoxicity or non-specific membrane interactions. This application is uniquely supported by head-to-head EC50 data in H9 cells and SAR studies confirming the inactivity of the angeloyl ester at C-11 [2].

PAF Receptor Antagonism Research Without Antiviral Noise

With an IC50 of 5.7 µM against platelet activating factor receptor binding, angeloylgomisin R is 3.2-fold more potent than gomisin-G and 8.8-fold more potent than schisantherin D [1]. Its complete lack of HIV activity eliminates a major confounding variable present in other PAF-active lignans, making it the cleanest probe for studying PAF-mediated inflammatory pathways in immune cells where HIV susceptibility may interfere with data interpretation.

In Vitro-Only Pharmacological Profiling of Ester-Bearing Lignans

Evidence from Caco-2 and rat plasma studies indicates that lignans with cyclooctadiene ester groups—including angeloylgomisin H and Q—are not orally absorbable due to ester hydrolysis [1]. Angeloylgomisin R should therefore be deployed exclusively in cell-based, organ-on-chip, or intraperitoneal/intravenous pharmacokinetic studies, not in oral gavage experiments. For projects requiring oral lignan administration, switch to gomisin N or schisandrin, which are detected in rat plasma after oral dosing.

Chemical Probe Synthesis and Stereochemical Reference Standard

The complete asymmetric total synthesis of angeloylgomisin R provides a defined chemical standard with confirmed (aS,11S,12R,13R) configuration and optical rotation [α]D25 +117 (c 0.1, CHCl3) [1]. This enables its use as a stereochemical reference for natural product isolation labs and as a starting scaffold for systematic C-11 ester SAR libraries aimed at PAF receptor or COX-2/15-LOX optimization, where the synthetic route guarantees material reproducibility far exceeding plant extract variability.

Quote Request

Request a Quote for Angeloylgomisin R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.